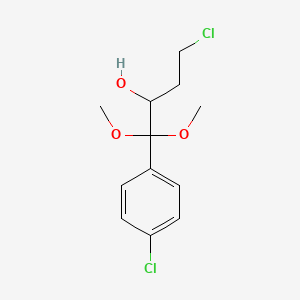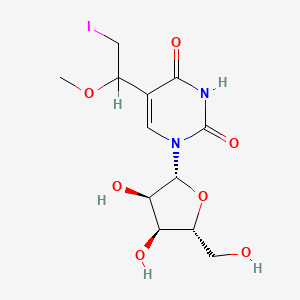
5-(1-Methoxy-2-iodoethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxy-2-iodoethyl)uridine is a modified nucleoside analog with the chemical formula C12H17IN2O7 and a molecular weight of 428.17705 g/mol . This compound is a derivative of uridine, where the uracil base is substituted at the 5-position with a 1-methoxy-2-iodoethyl group. Such modifications are often explored for their potential biological activities, including antiviral and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine typically involves the reaction of uridine derivatives with appropriate reagents. One common method includes the reaction of 5-(1-hydroxy-2-iodoethyl)-3’,5’-di-O-acetyl-2’-deoxyuridine with dimethyl sulfate in the presence of a base such as sodium carbonate in methanol . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or halides in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(1-azido-2-iodoethyl)uridine or 5-(1-thiocyanato-2-iodoethyl)uridine.
Oxidation: Formation of 5-(1-formyl-2-iodoethyl)uridine.
Reduction: Formation of 5-(1-hydroxy-2-iodoethyl)uridine.
Aplicaciones Científicas De Investigación
5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Investigated for its anticancer properties and its ability to inhibit the replication of certain viruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, preventing the elongation of the DNA strand. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Known for its antiviral properties against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Fluoro-2-iodoethyl)uridine: Similar structure with a fluorine atom instead of a methoxy group.
Uniqueness
5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its stability and bioavailability compared to other analogs. Additionally, its iodine atom allows for easy substitution, making it a versatile compound for further modifications .
Propiedades
Número CAS |
123881-97-0 |
|---|---|
Fórmula molecular |
C12H17IN2O7 |
Peso molecular |
428.18 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
Clave InChI |
OJTJVXAUCCVCCE-NFSOJESZSA-N |
SMILES isomérico |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



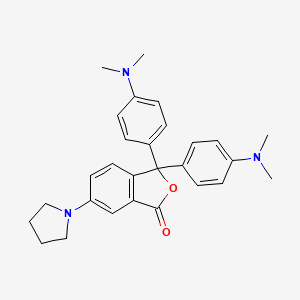

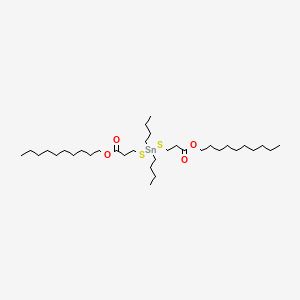
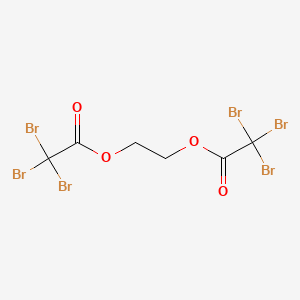
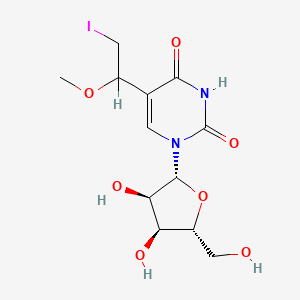


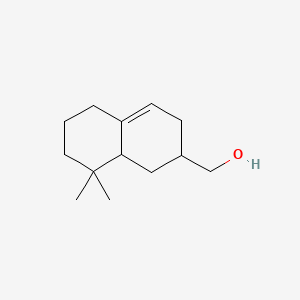
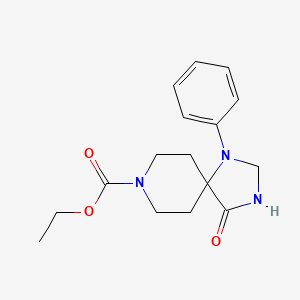


![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
